Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)-

説明

Chemical Identity and Nomenclature

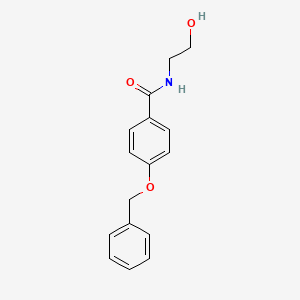

Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- is systematically identified by its Chemical Abstracts Service registry number 122053-75-2. The compound carries the molecular formula C16H17NO3 with a molecular weight of 271.31 grams per mole. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its structural composition, specifically highlighting the N-(2-hydroxyethyl) substitution on the amide nitrogen and the 4-(phenylmethoxy) substitution on the benzene ring.

The compound is also known by alternative nomenclature including 4-benzyloxy-N-(2-hydroxy-ethyl)-benzamide, which emphasizes the benzyl ether functionality at the para position of the benzamide core. The systematic naming conventions underscore the compound's classification as a substituted benzamide derivative with both aromatic and aliphatic components integrated into its molecular structure.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 122053-75-2 |

| Molecular Formula | C16H17NO3 |

| Molecular Weight | 271.31 g/mol |

| International Union of Pure and Applied Chemistry Name | N-(2-hydroxyethyl)-4-phenylmethoxybenzamide |

| Alternative Name | 4-benzyloxy-N-(2-hydroxy-ethyl)-benzamide |

Historical Context of Benzamide Derivatives

Benzamide derivatives have established themselves as fundamental building blocks in organic chemistry, with the parent compound benzamide serving as the simplest amide derivative of benzoic acid. The development of substituted benzamides has evolved significantly over decades, leading to the creation of compounds with diverse pharmacological and chemical properties. The benzamide scaffold has proven to be remarkably versatile, accommodating various substitution patterns that can dramatically alter the compound's biological activity and chemical behavior.

The historical progression of benzamide chemistry reveals a systematic exploration of substitution effects, particularly focusing on modifications at the para position of the aromatic ring and variations in the amide nitrogen substituents. Commercial applications of benzamide derivatives span multiple therapeutic categories, including analgesics such as ethenzamide and salicylamide, antidepressants like moclobemide, and various antiemetic and prokinetic agents including metoclopramide and cisapride.

Research into benzamide derivatives has also extended into antiviral applications, with recent studies demonstrating that certain benzamide compounds can modulate hepatitis B virus capsid assembly through specific interactions with viral core proteins. These findings highlight the continued relevance of benzamide chemistry in contemporary drug discovery efforts and underscore the importance of understanding structure-activity relationships within this chemical class.

Significance in Chemical and Biological Research

The significance of Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- in chemical research stems from its unique combination of functional groups that create opportunities for diverse chemical transformations and biological interactions. The presence of the hydroxyethyl chain attached to the amide nitrogen provides a site for further functionalization, while the phenylmethoxy group at the para position introduces additional aromatic character and potential for π-π interactions.

Research into benzamide derivatives has revealed their capacity to function as capsid assembly modulators, particularly in the context of viral research. Studies have demonstrated that benzamide compounds can promote the formation of empty capsids through specific interactions with hepatitis B virus core proteins, suggesting that structural modifications within the benzamide framework can significantly influence biological activity. This mechanistic understanding has opened new avenues for antiviral drug development and highlighted the importance of precise structural design in achieving desired biological outcomes.

The compound's structural features also make it relevant for investigations into protein-ligand interactions, particularly those involving aromatic binding pockets and hydrogen bonding networks. The combination of aromatic rings, ether linkages, and hydroxyl functionalities creates multiple potential interaction sites that can engage with biological targets through various non-covalent interactions.

Structural Features and Molecular Architecture

The molecular architecture of Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- is characterized by several key structural elements that define its chemical properties and potential reactivity patterns. The core benzamide moiety provides a planar aromatic system with an electron-withdrawing carbonyl group that influences the electronic distribution throughout the molecule. The amide functionality serves as both a hydrogen bond donor and acceptor, creating opportunities for intermolecular interactions.

The phenylmethoxy substitution at the para position introduces a benzyl ether linkage that extends the aromatic character of the molecule while providing conformational flexibility through the methylene bridge. This structural feature creates a T-shaped or L-shaped molecular geometry depending on the relative orientation of the two aromatic rings. The ether oxygen atom serves as an additional hydrogen bond acceptor and can participate in coordination with metal centers or protein binding sites.

The N-(2-hydroxyethyl) substitution creates an aliphatic chain terminating in a primary hydroxyl group, which significantly influences the compound's polarity and hydrogen bonding capacity. This hydroxyl group can engage in both intramolecular and intermolecular hydrogen bonding, potentially affecting the compound's conformation and its interactions with solvents or biological targets.

| Structural Feature | Chemical Significance |

|---|---|

| Benzamide Core | Provides aromatic stability and amide functionality |

| Para-phenylmethoxy Group | Introduces aromatic π-system and ether linkage |

| N-(2-hydroxyethyl) Chain | Adds polarity and hydrogen bonding capability |

| Methylene Bridge | Provides conformational flexibility |

| Terminal Hydroxyl Group | Enables hydrogen bonding and potential derivatization |

特性

IUPAC Name |

N-(2-hydroxyethyl)-4-phenylmethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c18-11-10-17-16(19)14-6-8-15(9-7-14)20-12-13-4-2-1-3-5-13/h1-9,18H,10-12H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFAFQSPTDMCQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445479 | |

| Record name | Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122053-75-2 | |

| Record name | Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- typically involves the reaction of 4-(phenylmethoxy)benzoic acid with 2-aminoethanol. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

化学反応の分析

Types of Reactions:

Oxidation: Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced at the amide bond to yield amines.

Substitution: The phenylmethoxy group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

科学的研究の応用

Chemistry: Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its amide and hydroxyethyl functionalities.

Medicine: Potential applications in medicine include its use as a precursor for the synthesis of pharmaceutical agents. Its structural features may contribute to the development of drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials that require specific chemical properties.

作用機序

The mechanism of action of Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the phenylmethoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

類似化合物との比較

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzamide scaffold significantly alter solubility, reactivity, and bioactivity:

- Hydroxyethyl vs. Ethyl Groups : The hydroxyethyl group in the target compound improves aqueous solubility compared to ethyl-substituted analogs (e.g., CAS 6043-60-3).

- Benzyloxy vs.

Structural and Spectroscopic Comparisons

- NMR Shifts : The hydroxyethyl group in the target compound would show characteristic δ~3.5–4.0 ppm (CH₂OH) in ¹H NMR, distinct from ethyl groups (δ~1.2–1.5 ppm).

- Melting Points: Phenothiazine derivatives (e.g., 7g, 150–151°C) have higher melting points than aliphatic-substituted benzamides (e.g., 7h, 78°C), suggesting stronger intermolecular forces.

生物活性

Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with a hydroxyethyl group and a phenylmethoxy substituent. This unique structure contributes to its reactivity and biological properties. The phenylmethoxy group enhances lipophilicity, which may facilitate interactions with biological membranes and targets.

The biological activity of Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites on proteins, while the phenylmethoxy group engages in hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects such as:

- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with receptors that may influence cellular signaling pathways.

Biological Activity Overview

Research has demonstrated that benzamide derivatives exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following table summarizes the key biological activities associated with Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- and related compounds:

Case Studies

- Antimicrobial Activity : A study evaluated the effectiveness of benzamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited significant antimicrobial activity with minimal inhibitory concentrations (MIC) as low as 1 μg/mL, suggesting potential for therapeutic applications in treating resistant infections .

- Anticancer Properties : Research involving the synthesis and evaluation of benzamide derivatives showed promising results in inhibiting cancer cell lines. One derivative demonstrated selective cytotoxicity towards specific cancer types, indicating its potential as a lead compound for further development .

- Enzyme Modulation : A study focused on the interaction of benzamide derivatives with key metabolic enzymes. The findings highlighted the ability of these compounds to modulate enzyme activity, which could be leveraged for therapeutic purposes.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)-?

- Methodology : Multi-step synthesis starting with functionalization of the benzamide core. For example, introduce the phenylmethoxy group via nucleophilic substitution or coupling reactions under inert conditions. Purification via column chromatography (silica gel, gradient elution) and characterization by -NMR and LC-MS are critical for validating intermediates. Reaction scales >100 mmol require rigorous stoichiometric control to minimize side products .

- Key Considerations : Monitor reaction progress via TLC and adjust catalyst loading (e.g., NaCO) to improve efficiency. Hazardous intermediates (e.g., acyl chlorides) necessitate Schlenk-line techniques .

Q. How do solvent polarity and temperature influence the stability of this compound during synthesis?

- Methodology : Use polar aprotic solvents (e.g., acetonitrile, DCM) for reactions involving nucleophilic substitutions. Reflux conditions (60–80°C) are optimal for amide bond formation, but prolonged heating may degrade thermally sensitive intermediates. DSC analysis can identify decomposition thresholds .

- Data Interpretation : Stability studies in DMSO show <5% degradation over 72 hours at 4°C. Avoid chlorinated solvents if hydroxyl groups are present to prevent undesired side reactions .

Q. What spectroscopic techniques are most reliable for characterizing structural purity?

- Methodology : Combine -/-NMR for functional group confirmation, FT-IR for amide C=O stretching (~1650 cm), and HRMS for molecular ion validation. X-ray crystallography (if crystalline) resolves stereochemical ambiguities .

- Contradictions : Discrepancies in -NMR splitting patterns may indicate rotameric forms or residual solvent peaks. Use deuterated DMSO for improved resolution .

Advanced Research Questions

Q. How can computational docking predict the interaction of this benzamide with biological targets (e.g., enzymes)?

- Methodology : Employ the Glide docking algorithm (Schrödinger Suite) with OPLS-AA force fields. Prepare the receptor grid using crystallographic data (PDB) and optimize ligand torsional flexibility. Validate poses via Prime-MM/GBSA binding energy calculations .

- Case Study : Similar benzamides show RMSD <1.5 Å when docked to HDACs, correlating with experimental IC values. Adjust protonation states at physiological pH for accuracy .

Q. What mechanistic insights explain conflicting mutagenicity data for anomeric amide derivatives?

- Methodology : Conduct Ames II assays (±S9 metabolic activation) to evaluate frameshift/base-pair mutations. Compare results to structural analogs (e.g., benzyl chloride controls). Lower mutagenicity in N-(2-hydroxyethyl) derivatives may arise from reduced electrophilicity at the amide carbonyl .

- Data Contradictions : Discrepancies between in vitro (Ames) and in vivo (micronucleus) assays require dose-response profiling. Hydroxyl groups may enhance detoxification via Phase II metabolism .

Q. How do substituent modifications (e.g., fluoro, methoxy) alter the compound’s pharmacokinetic profile?

- Methodology : Perform logP measurements (shake-flask/HPLC) and PAMPA assays for permeability. Fluorine substitution increases metabolic stability but may reduce solubility. Methoxy groups enhance membrane diffusion but elevate CYP3A4-mediated oxidation risks .

- Structural Comparisons : 2,6-Difluoro analogs show 2× longer t in hepatocyte assays vs. methoxy derivatives. MD simulations reveal fluorine’s role in π-stacking with albumin .

Methodological Notes

- Safety Protocols : Hazard analysis (per Prudent Practices in the Laboratory) is mandatory for handling mutagenic intermediates. Use fume hoods and PPE (nitrile gloves, lab coats) .

- Data Reproducibility : Batch-to-batch variability in starting materials (e.g., O-benzyl hydroxylamine HCl purity) requires supplier validation via -NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。